2,2'-[piperazine-1,4-diylbis(3-oxopropane-3,1-diyl)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure features multiple functional groups, making it a versatile molecule for chemical reactions and synthesis.
Vorbereitungsmethoden
The synthesis of 5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions involving chlorination, acylation, and cyclization. For instance, starting from a chlorinated precursor, the compound undergoes acylation with a suitable reagent, followed by cyclization to form the final product.
Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and safety.
Analyse Chemischer Reaktionen
5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Wirkmechanismus
The mechanism of action of 5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with cellular components. For example, it might inhibit or activate certain enzymes, leading to changes in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can be compared with similar compounds:
Similar Compounds: Compounds like 5-chloro-2-pentanone and its derivatives share some structural similarities and are used in similar applications.
Uniqueness: The unique combination of functional groups in 5-CHLORO-2-(3-{4-[3-(5-CHLORO-1,3-DIOXO-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]PIPERAZIN-1-YL}-3-OXOPROPYL)-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE makes it particularly versatile for chemical synthesis and research applications.
Eigenschaften
Molekularformel |
C26H30Cl2N4O6 |
---|---|
Molekulargewicht |
565.4 g/mol |
IUPAC-Name |
5-chloro-2-[3-[4-[3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoyl]piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C26H30Cl2N4O6/c27-15-1-3-17-19(13-15)25(37)31(23(17)35)7-5-21(33)29-9-11-30(12-10-29)22(34)6-8-32-24(36)18-4-2-16(28)14-20(18)26(32)38/h1-2,17-20H,3-14H2 |
InChI-Schlüssel |
TWNWNLQUGGAJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)CCN2C(=O)C3CC=C(CC3C2=O)Cl)C(=O)CCN4C(=O)C5CC=C(CC5C4=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.